1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-
Description
1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl- is a structurally complex phthalimide derivative. Its core consists of the isoindole-1,3-dione moiety, a privileged scaffold in medicinal chemistry known for enhancing membrane permeability due to its hydrophobic nature . The compound features multiple substituents, including phenoxy, methylethyl, and a branched aromatic ether chain, which likely influence its physicochemical and biological properties.
Properties
CAS No. |
63227-27-0 |
|---|---|
Molecular Formula |
C33H26N2O6 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-methyl-4-[4-[2-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C33H26N2O6/c1-33(2,19-8-12-21(13-9-19)40-23-16-17-24-26(18-23)31(38)34(3)29(24)36)20-10-14-22(15-11-20)41-27-7-5-6-25-28(27)32(39)35(4)30(25)37/h5-18H,1-4H3 |
InChI Key |
UHDHUJWBXOCCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)N(C6=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the reaction of phthalic anhydride with primary amines under specific conditions. For the compound , the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent functionalization. Common reagents used in these reactions include phthalic anhydride, primary amines, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For example, some derivatives act as inhibitors of protein kinases by binding to the ATP-binding site, thereby blocking the enzyme’s activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Isoindole-1,3-dione Derivatives
Key Observations:
- Heterocyclic Additions : Unlike imidazole- or phthalazine-containing derivatives (), the target compound lacks a fused heterocycle, which could reduce steric hindrance in target binding.
Physicochemical and Spectroscopic Comparisons
Table 2: Physicochemical Data for Selected Derivatives
Key Observations:
- Melting Points : Derivatives with bulkier substituents (e.g., ’s Compound 16) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces. The target compound’s branched chain may similarly elevate its melting point.
- IR/NMR Signatures : The isoindole-dione C=O stretches consistently appear at ~1700–1780 cm⁻¹ across derivatives . The target compound’s NMR would likely show complex splitting due to its asymmetric substituents.
Biological Activity
The compound 1H-Isoindole-1,3(2H)-dione , particularly its derivatives, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of the specific derivative 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl- . Research indicates that isoindole derivatives exhibit anti-inflammatory, antibacterial, and neuroprotective properties, making them potential candidates for drug development.
Synthesis and Characterization
The synthesis of this derivative involves several steps that typically include the formation of the isoindole core followed by functionalization with various substituents to enhance biological activity. Characterization methods such as NMR , FT-IR , and mass spectrometry confirm the structure of synthesized compounds.
Anti-inflammatory Activity
Research has shown that isoindole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance:
- A study highlighted that certain derivatives showed significant inhibition of COX-2 with an affinity ratio exceeding that of meloxicam, a known anti-inflammatory drug .
- The compounds demonstrated oxidative stress scavenging activity, indicating potential protective effects against inflammation-related oxidative damage .
Antibacterial and Antifungal Properties
Several studies have reported the antibacterial efficacy of isoindole derivatives against both Gram-positive and Gram-negative bacteria. Notably:
- Compounds exhibited comparable inhibition zones to gentamicin, suggesting strong antibacterial activity .
- The halogenated derivatives showed enhanced antimicrobial properties, indicating that structural modifications can significantly influence biological efficacy .
Neuroprotective Effects
The potential for treating neurodegenerative diseases has been explored through the inhibition of cholinesterases:
- In silico studies revealed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating high potency .
- The derivatives were designed based on known AChE inhibitors, suggesting a pathway for developing effective treatments for conditions like Alzheimer’s disease .
Case Studies
- Cyclooxygenase Inhibition : A derivative was tested for its ability to inhibit COX enzymes. It showed a significant reduction in COX-2 activity compared to controls, supporting its potential as an anti-inflammatory agent.
- Neuroprotective Studies : Another case involved testing the derivative's effect on AChE inhibition in vitro. The compound displayed IC50 values in the low micromolar range, indicating strong potential for further development as a therapeutic agent for Alzheimer’s disease.
Structure-Activity Relationship (SAR)
The biological activity of isoindole derivatives is often linked to their structural features. Key observations include:
- The presence of aromatic rings enhances lipophilicity and binding affinity to target enzymes such as COX and cholinesterases.
- Modifications at specific positions on the isoindole ring can lead to improved biological profiles, as seen in studies where different substituents were tested for their effects on COX inhibition and antimicrobial activity .
Q & A
Basic: What synthetic methodologies are established for synthesizing this isoindole-dione derivative?
Methodological Answer:
The compound can be synthesized via multi-step nucleophilic aromatic substitution and coupling reactions. Key steps include:
- Step 1: Preparation of intermediates like 2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl derivatives using acetic acid reflux (3–5 hours) with sodium acetate as a catalyst .
- Step 2: Coupling of intermediates via phenoxy linkages using Mitsunobu or Ullmann-type reactions, optimized for steric hindrance from the 1-methylethyl group .
- Step 3: Final purification via recrystallization from DMF/acetic acid mixtures .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Acetic acid, NaOAc, reflux | 65–70 | |
| 2 | CuI, DMF, 110°C | 45–50 |
Advanced: How can reaction conditions be optimized to improve yield in sterically hindered coupling steps?
Methodological Answer:
Steric hindrance from the 1-methylethyl group necessitates:
- Temperature Modulation: Higher temperatures (110–120°C) in polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)₂ or CuI) with chelating ligands (e.g., XPhos) to stabilize intermediates .
- DOE Approach: Use a Design of Experiments (DOE) framework to test variables (solvent, catalyst loading, time) and identify Pareto-optimal conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for methyl groups (δ 1.2–1.5 ppm) and isoindole-dione carbonyls (δ 167–170 ppm). Compare with analogs like 2-phenyl-1H-isoindole-1,3(2H)-dione .
- X-ray Crystallography: Resolve steric effects in the 1-methylethyl-phenoxy linkage, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate derivatives .
- HRMS: Confirm molecular weight (expected [M+H]⁺ ~550–600 Da) .
Advanced: What mechanistic insights explain its potential biological activity?
Methodological Answer:
- Acylating Activity: The 1,3-dioxoisoindoline moiety acts as an electrophile, acylating nucleophilic residues (e.g., cysteine thiols) in target proteins .
- Computational Modeling: Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .
- In Vitro Validation: Test inhibition of enzymes (e.g., kinases) via fluorescence polarization assays, referencing indole-3-carboxylate analogs .
Advanced: How can computational tools (e.g., COMSOL Multiphysics) model its synthesis pathways?
Methodological Answer:
- Reactor Simulation: Model heat/mass transfer in reflux conditions using COMSOL’s "Chemical Reaction Engineering Module" .
- AI Integration: Train machine learning models on reaction datasets to predict optimal solvent/catalyst combinations .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- GHS Hazards: Classified as H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) based on structural analogs .
- Mitigation: Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in airtight containers to prevent hydrolysis .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Compare studies using the same assay protocols (e.g., MIC values for antimicrobial activity) .
- Theoretical Framework: Reconcile discrepancies by aligning results with phthalimide SAR models (e.g., electron-withdrawing substituents enhance activity) .
Basic: What strategies enable functionalization of the isoindole-dione core?
Methodological Answer:
- Electrophilic Substitution: Introduce halogens at the 5-position using POCl₃/DMF (Vilsmeier-Haack conditions) .
- Nucleophilic Aromatic Substitution: Attach alkoxy groups via SNAr reactions, as shown for 4-methoxyindole derivatives .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Use HPLC to monitor degradation at 40°C/75% RH over 4 weeks. Compare with room-temperature storage .
- Degradation Pathways: Hydrolysis of the dione moiety is the primary route; stabilize with desiccants (e.g., silica gel) .
Advanced: What interdisciplinary applications exist beyond organic synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
